5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide
Overview
Description
The compound “5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide” is a complex organic molecule. It contains a quinazolinyl group, which is a type of heterocyclic compound . Quinazolines are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazoline structure, followed by various substitutions to add the ethyl, fluoro, methyl, phenyl, and thiophenesulfonamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluoro group might be susceptible to nucleophilic aromatic substitution reactions, while the thiophenesulfonamide group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Synthesis and Biological Activity
Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have been synthesized and evaluated for their bioactivities. These derivatives showed excellent activity against Ralstonia solanacearum and Gibberella zeae, exceeding that of commercial bactericides and fungicides. The structure-activity relationships (SAR) indicated that electron-withdrawing substitutes on the benzene rings enhance bioactivity (Zeng et al., 2016).
Antimicrobial and Antitumor Activities
Several studies have highlighted the antimicrobial and antitumor activities of quinazolinone derivatives. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and showed significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RdRp activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls (Küçükgüzel et al., 2013).
EGFR/HER2 Inhibition for Cancer Therapy
Benzo[g]quinazolin benzenesulfonamide derivatives have been discovered as dual EGFR/HER2 inhibitors, showing high activity towards A549 lung cancer cell lines and significant inhibitory effect on EGFR tyrosine kinase enzyme. Compounds from this series demonstrated potent activity and could induce apoptosis effectively, suggesting their potential in cancer therapy (Alsaid et al., 2017).
VEGFR-2 Inhibitors and Apoptosis Inducers
New series of benzo[g]quinazolin bearing benzenesulfonamide moiety were synthesized for their inhibitory activity towards VEGFR-2, showing excellent cytotoxic activity against MCF-7 breast cancer cell line and potential as apoptosis inducers. These compounds provided insights into targeting VEGFR-2 for developing new agents to combat cancer treatment (Ghorab et al., 2017).
Future Directions
properties
IUPAC Name |
5-ethyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-3-15-9-11-20(29-15)30(27,28)24-19-12-14(8-10-17(19)22)25-13(2)23-18-7-5-4-6-16(18)21(25)26/h4-12,24H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQKEYUIACWHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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